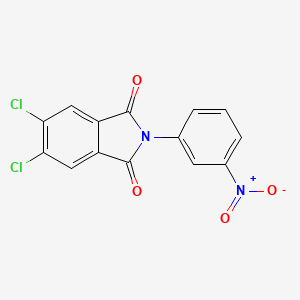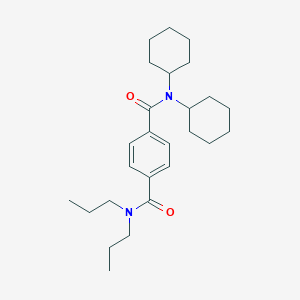![molecular formula C46H48N2O6 B11542644 8,8'-bis{(E)-[(2-ethylphenyl)imino]methyl}-3,3'-dimethyl-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B11542644.png)
8,8'-bis{(E)-[(2-ethylphenyl)imino]methyl}-3,3'-dimethyl-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8’-BIS[(E)-[(2-ETHYLPHENYL)IMINO]METHYL]-3,3’-DIMETHYL-5,5’-BIS(PROPAN-2-YL)-[2,2’-BINAPHTHALENE]-1,1’,6,6’,7,7’-HEXOL is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-BIS[(E)-[(2-ETHYLPHENYL)IMINO]METHYL]-3,3’-DIMETHYL-5,5’-BIS(PROPAN-2-YL)-[2,2’-BINAPHTHALENE]-1,1’,6,6’,7,7’-HEXOL typically involves a multi-step process. One common method includes the condensation of 2-ethylbenzaldehyde with 3,3’-dimethyl-5,5’-bis(propan-2-yl)-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
8,8’-BIS[(E)-[(2-ETHYLPHENYL)IMINO]METHYL]-3,3’-DIMETHYL-5,5’-BIS(PROPAN-2-YL)-[2,2’-BINAPHTHALENE]-1,1’,6,6’,7,7’-HEXOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings and functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
8,8’-BIS[(E)-[(2-ETHYLPHENYL)IMINO]METHYL]-3,3’-DIMETHYL-5,5’-BIS(PROPAN-2-YL)-[2,2’-BINAPHTHALENE]-1,1’,6,6’,7,7’-HEXOL has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of organic electronic materials and sensors.
Mecanismo De Acción
The mechanism of action of 8,8’-BIS[(E)-[(2-ETHYLPHENYL)IMINO]METHYL]-3,3’-DIMETHYL-5,5’-BIS(PROPAN-2-YL)-[2,2’-BINAPHTHALENE]-1,1’,6,6’,7,7’-HEXOL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- **8,8’-BIS[(E)-[(2-METHYLPHENYL)IMINO]METHYL]-3,3’-DIMETHYL-5,5’-BIS(PROPAN-2-YL)-[2,2’-BINAPHTHALENE]-1,1’,6,6’,7,7’-HEXOL
- **8,8’-BIS[(E)-[(2-PROPYLPHENYL)IMINO]METHYL]-3,3’-DIMETHYL-5,5’-BIS(PROPAN-2-YL)-[2,2’-BINAPHTHALENE]-1,1’,6,6’,7,7’-HEXOL
Uniqueness
The uniqueness of 8,8’-BIS[(E)-[(2-ETHYLPHENYL)IMINO]METHYL]-3,3’-DIMETHYL-5,5’-BIS(PROPAN-2-YL)-[2,2’-BINAPHTHALENE]-1,1’,6,6’,7,7’-HEXOL lies in its specific structural arrangement, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in catalysis and materials science, where precise control over molecular interactions is crucial.
Propiedades
Fórmula molecular |
C46H48N2O6 |
|---|---|
Peso molecular |
724.9 g/mol |
Nombre IUPAC |
8-[(2-ethylphenyl)iminomethyl]-2-[8-[(2-ethylphenyl)iminomethyl]-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl]-3-methyl-5-propan-2-ylnaphthalene-1,6,7-triol |
InChI |
InChI=1S/C46H48N2O6/c1-9-27-15-11-13-17-33(27)47-21-31-39-29(35(23(3)4)45(53)41(31)49)19-25(7)37(43(39)51)38-26(8)20-30-36(24(5)6)46(54)42(50)32(40(30)44(38)52)22-48-34-18-14-12-16-28(34)10-2/h11-24,49-54H,9-10H2,1-8H3 |
Clave InChI |
TUOGDJVYZJBEEH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1N=CC2=C(C(=C(C3=C2C(=C(C(=C3)C)C4=C(C5=C(C=C4C)C(=C(C(=C5C=NC6=CC=CC=C6CC)O)O)C(C)C)O)O)C(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-bromopyridin-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11542569.png)
![(1E)-1-[1-(biphenyl-4-yl)-2-phenylethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11542573.png)

![(3E)-N-(4-bromophenyl)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11542590.png)
![2-(benzyloxy)-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide](/img/structure/B11542595.png)
![2-methyl-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11542597.png)
![(1Z)-1-(3,5-diiodo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11542599.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11542601.png)
![N-({N'-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11542611.png)

![N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11542630.png)
![N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11542633.png)
![2-chloro-N-(4-{4-[(2-chloroacetyl)amino]-3-methoxybenzyl}-2-methoxyphenyl)acetamide](/img/structure/B11542637.png)
